molecular formula C10H16O4 B13335617 (1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate

(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate

Cat. No.: B13335617
M. Wt: 200.23 g/mol
InChI Key: AGUJYZXXWTXYDJ-UHFFFAOYSA-N
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Description

(1,4-Dioxaspiro[44]nonan-6-yl)methyl acetate is a chemical compound characterized by a spirocyclic structure containing a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate typically involves the formation of the spirocyclic ring system followed by acetylation. One common method includes the reaction of a suitable diol with an aldehyde or ketone to form the spirocyclic intermediate, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include enzymatic catalysis or receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate is unique due to its specific spirocyclic structure combined with an acetate functional group, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1,4-dioxaspiro[4.4]nonan-9-ylmethyl acetate

InChI

InChI=1S/C10H16O4/c1-8(11)12-7-9-3-2-4-10(9)13-5-6-14-10/h9H,2-7H2,1H3

InChI Key

AGUJYZXXWTXYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCCC12OCCO2

Origin of Product

United States

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